Nickel(II) acetylacetonate
Overview
Description
Nickel(II) acetylacetonate, also known as bis(acetylacetonato)nickel(II), is a coordination complex with the formula ([Ni(C_5H_7O_2)_2]). This compound is characterized by its dark green color and paramagnetic properties. It is soluble in organic solvents such as toluene and reacts with water to form a blue-green diaquo complex . This compound is widely used in various fields due to its stability and reactivity.
Preparation Methods
Nickel(II) acetylacetonate can be synthesized through several methods:
Synthetic Routes: One common method involves the reaction of acetylacetone with nickel chloride hexahydrate or nickel hydroxide, followed by crystallization.
Industrial Production: Industrially, this compound is produced by mixing a solution of a nickel salt with acetylacetone and then raising the pH of the solution until the complex precipitates.
Chemical Reactions Analysis
Nickel(II) acetylacetonate undergoes various chemical reactions:
Oxidation and Reduction: It can participate in redox reactions, where it can be oxidized or reduced depending on the conditions and reagents used.
Substitution: This compound can undergo ligand substitution reactions, where the acetylacetonate ligands can be replaced by other ligands.
Common Reagents and Conditions: this compound is often used with reagents such as aldehydes for epoxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Nickel(II) acetylacetonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing nickel-based nanomaterials and catalysts.
Biology and Medicine: While its direct applications in biology and medicine are limited, its role as a catalyst in organic synthesis can indirectly contribute to the development of pharmaceuticals and other biologically active compounds.
Industry: In the industrial sector, this compound is used in the production of nickel-based catalysts for various organic transformations.
Mechanism of Action
The mechanism by which nickel(II) acetylacetonate exerts its effects involves its ability to form coordination complexes with various ligands. The nickel center in the complex can participate in catalytic cycles, facilitating reactions such as polymerization and epoxidation. The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in the epoxidation of alkenes, the nickel center activates the alkene and facilitates the transfer of an oxygen atom from the aldehyde co-reactant to form the epoxide .
Comparison with Similar Compounds
Nickel(II) acetylacetonate can be compared with other metal acetylacetonates, such as:
Cobalt(II) acetylacetonate: Similar to this compound, cobalt(II) acetylacetonate is used as a catalyst in various organic reactions. the specific reactivity and applications may differ due to the different properties of cobalt and nickel.
Copper(II) acetylacetonate: This compound is also used in catalysis and has similar coordination properties.
Iron(III) acetylacetonate: Iron(III) acetylacetonate is another similar compound used in catalysis.
This compound is unique due to its specific coordination properties, stability, and versatility in various catalytic applications. Its ability to form stable complexes with a wide range of ligands makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
nickel(2+);(Z)-4-oxopent-2-en-2-olate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Ni/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGNSKKZFQMGDH-FDGPNNRMSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ni+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ni+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14NiO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Emerald-green solid, soluble in water; [Merck Index] | |
Record name | Nickel, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nickel(II) acetylacetonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2584 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3264-82-2 | |
Record name | Nickel, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(pentane-2,4-dionato-O,O')nickel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.887 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NICKEL ACETYLACETONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I48R807JO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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